6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one
Overview
Description
6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the thiomorpholine ring, which is a sulfur-containing morpholine derivative, adds unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one can be achieved through various synthetic routes. One common method involves the reaction of thiomorpholine with a suitable pyridazinone precursor under controlled conditions. For instance, a one-pot reaction using microwave irradiation has been reported to be effective in synthesizing similar compounds. The reaction typically involves the use of a solid base such as magnesium oxide (MgO) and an eco-friendly solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and energy-efficient methods, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridazinone ring or the thiomorpholine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridazinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridazinone ring.
Scientific Research Applications
6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to nucleic acids or proteins, thereby modulating their function. Detailed studies on its binding affinity and specificity are essential to elucidate its exact mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-3-thiomorpholin-4-yl-2,1-benzoxaborol-1(3H)-ol: A derivative of benzoxaborole with a thiomorpholine ring, known for its antifungal properties.
2-(Thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one: A thiazole derivative with a thiomorpholine ring, studied for its potential as an anti-inflammatory agent.
Uniqueness
6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of the pyridazinone and thiomorpholine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its versatility in undergoing different chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
3-thiomorpholin-4-yl-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c12-8-2-1-7(9-10-8)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPWCHVNCYVDKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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